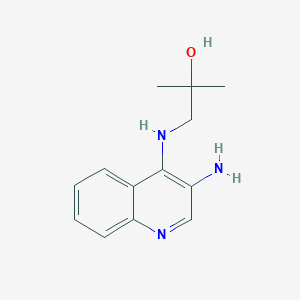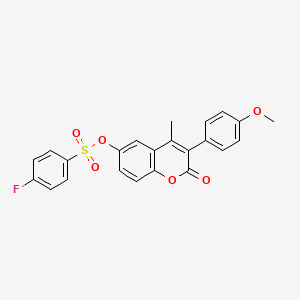![molecular formula C15H16F3NO2 B2526538 N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide CAS No. 2411179-52-5](/img/structure/B2526538.png)
N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide, commonly known as OTFP, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids.
Wirkmechanismus
OTFP is a potent inhibitor of N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide, OTFP increases the levels of endocannabinoids, which activate cannabinoid receptors in the body. Activation of cannabinoid receptors has been shown to have a wide range of physiological effects, including pain relief, reduction of inflammation, and improvement of mood.
Biochemical and Physiological Effects:
OTFP has been shown to increase the levels of endocannabinoids in the brain and peripheral tissues. This increase in endocannabinoid levels has been associated with analgesic, anxiolytic, and antidepressant effects. Additionally, OTFP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. OTFP has also been studied for its potential anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
OTFP is a potent and selective inhibitor of N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide, making it a valuable tool for studying the endocannabinoid system. However, OTFP has limited solubility in water, which can make it challenging to work with in some experiments. Additionally, OTFP has a short half-life in vivo, which can limit its effectiveness in some animal models.
Zukünftige Richtungen
There are several future directions for the study of OTFP. One area of research is the development of more potent and selective N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide inhibitors. Additionally, there is a need for further research on the potential therapeutic applications of OTFP, including its potential as an analgesic, anxiolytic, and antidepressant. OTFP also has potential as a therapeutic agent for the treatment of Alzheimer's disease, inflammation, and cancer. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of OTFP to optimize its potential therapeutic applications.
Synthesemethoden
OTFP is synthesized using a multistep process starting from commercially available starting materials. The first step involves the protection of the amine group of 3,4,5-trifluoroaniline using tert-butoxycarbonyl (Boc) protection. The second step involves the reduction of the nitro group using palladium-catalyzed hydrogenation to obtain 3,4,5-trifluoro-o-toluidine. The third step involves the protection of the amine group of 3,4,5-trifluoro-o-toluidine using Boc protection. The fourth step involves the coupling of 3,4,5-trifluoro-o-toluidine with (2R)-oxolan-2-ylmethyl bromide using palladium-catalyzed Suzuki coupling. The final step involves the deprotection of the Boc groups using trifluoroacetic acid to obtain OTFP.
Wissenschaftliche Forschungsanwendungen
OTFP has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. OTFP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, OTFP has been studied for its potential anti-inflammatory and anti-tumor effects.
Eigenschaften
IUPAC Name |
N-[[(2R)-oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c1-2-14(20)19(9-11-4-3-5-21-11)8-10-6-12(16)15(18)13(17)7-10/h2,6-7,11H,1,3-5,8-9H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONOQGNJKSMPHG-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCCO1)CC2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N(C[C@H]1CCCO1)CC2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 4-{[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B2526465.png)
![2-[3-Benzyl-2,6-dioxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetic acid](/img/structure/B2526466.png)

![N-(4-ethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2526471.png)

![2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid](/img/structure/B2526473.png)

![3-(1H-indole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2526475.png)
![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2526477.png)
